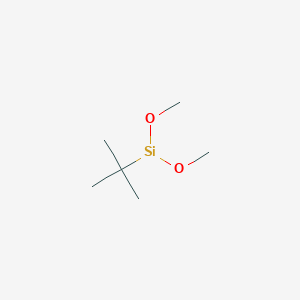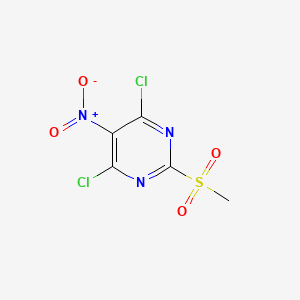
Butane, 1,1-bis(1-methylethoxy)-
Vue d'ensemble
Description
Butane, 1,1-bis(1-methylethoxy)-, also known as 1,1-diisopropoxybutane, is an organic compound with the molecular formula C10H22O2 and a molecular weight of 174.28 g/mol . This compound is a type of ether, specifically a diisopropyl acetal of butyraldehyde . It is used in various chemical applications due to its unique properties.
Méthodes De Préparation
The synthesis of Butane, 1,1-bis(1-methylethoxy)- typically involves the reaction of butyraldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of isopropyl alcohol to form the acetal . Industrial production methods may involve continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
Butane, 1,1-bis(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form butyric acid and isopropyl alcohol.
Reduction: Reduction reactions can convert it back to butyraldehyde and isopropyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butane, 1,1-bis(1-methylethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other acetals and ethers.
Biology: It can be used in the study of metabolic pathways involving acetals and ethers.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Butane, 1,1-bis(1-methylethoxy)- involves its ability to act as a protecting group for carbonyl compounds in organic synthesis. By forming an acetal, it protects the carbonyl group from unwanted reactions during subsequent synthetic steps. The acetal can later be hydrolyzed back to the original carbonyl compound under acidic conditions .
Comparaison Avec Des Composés Similaires
Butane, 1,1-bis(1-methylethoxy)- can be compared with other acetals such as:
Ethane, 1,1-diethoxy-: Similar in structure but with ethyl groups instead of isopropyl groups.
Propane, 1,1-dimethoxy-: Similar but with methyl groups.
Butane, 1,1-dimethoxy-: Similar but with methoxy groups instead of isopropoxy groups.
The uniqueness of Butane, 1,1-bis(1-methylethoxy)- lies in its specific steric and electronic properties imparted by the isopropoxy groups, which can influence its reactivity and stability in chemical reactions.
Propriétés
IUPAC Name |
1,1-di(propan-2-yloxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-6-7-10(11-8(2)3)12-9(4)5/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJSNHMWGGZTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600860 | |
| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13002-15-8 | |
| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-](/img/structure/B3046692.png)



![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)
![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)






